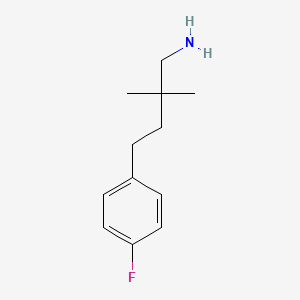
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Grignard Reaction: 4-fluorobenzaldehyde is subjected to a Grignard reaction with 2,2-dimethylbutylmagnesium bromide to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the amine using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to significant biological effects. The compound may modulate neurotransmitter levels, inhibit specific enzymes, or activate certain receptors, depending on its structural configuration and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
4-Fluoronitrobenzene: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the 2,2-dimethylbutan-1-amine backbone. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H18FN |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,9-14)8-7-10-3-5-11(13)6-4-10/h3-6H,7-9,14H2,1-2H3 |
Clé InChI |
RTUOZBFRVPTITB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


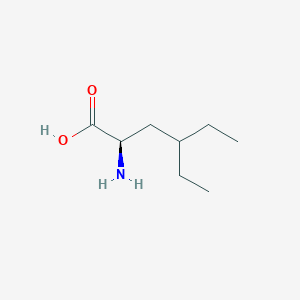
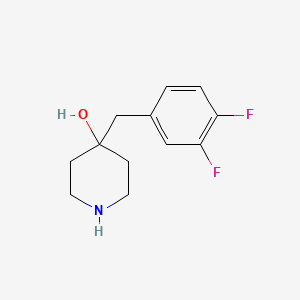
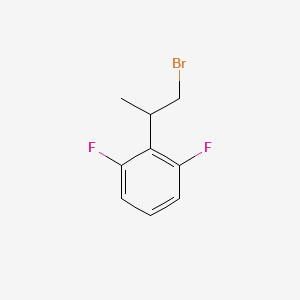

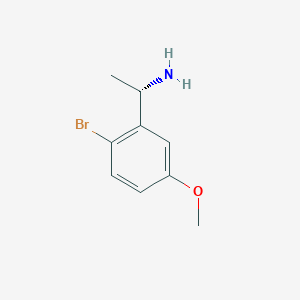
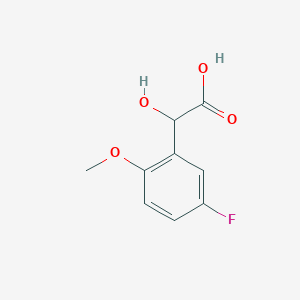
![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
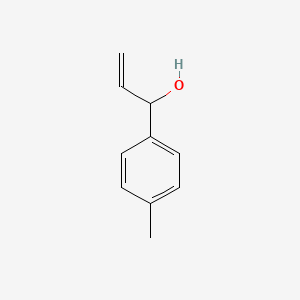
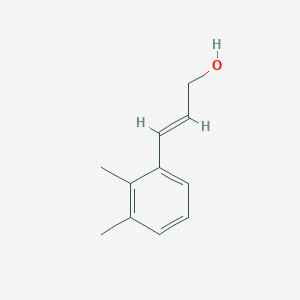
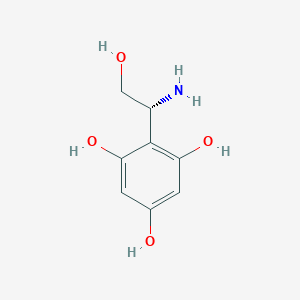

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)

